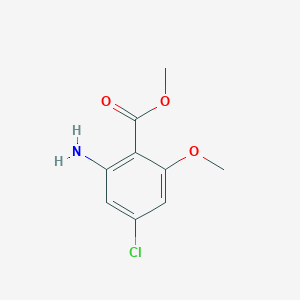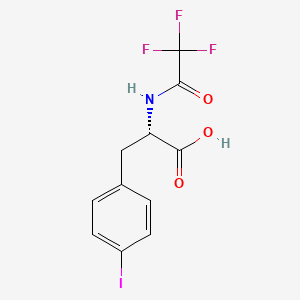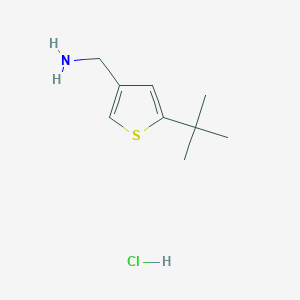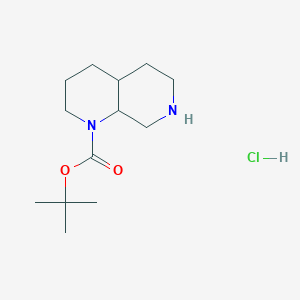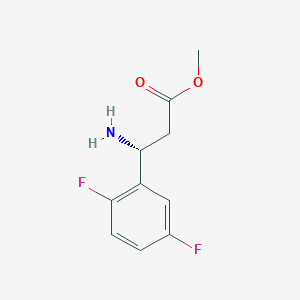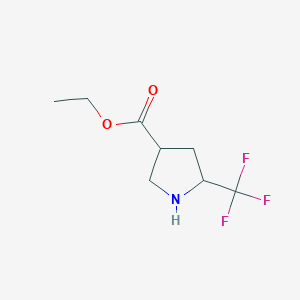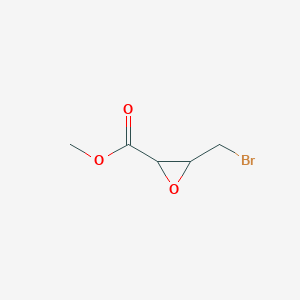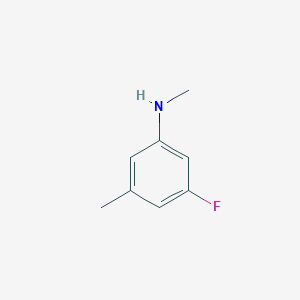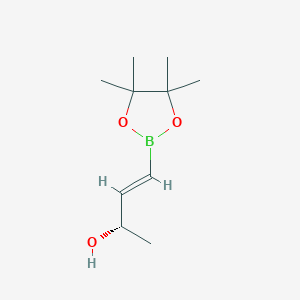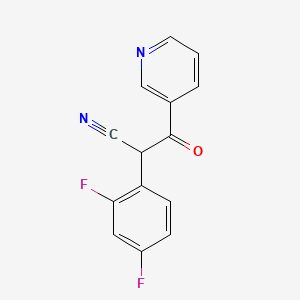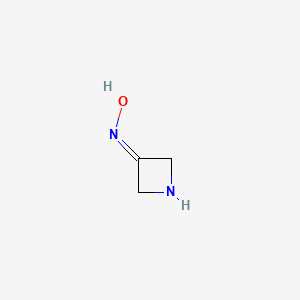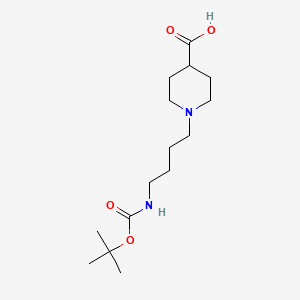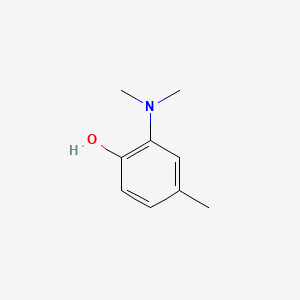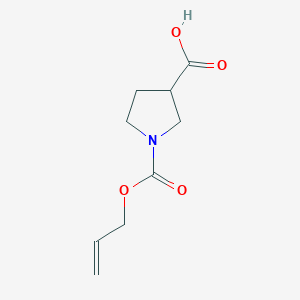
1-((Allyloxy)carbonyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylic acid group. The compound also contains an allyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids. The reaction conditions typically involve the use of a suitable organocatalyst, such as a chiral amine, and the reaction is carried out under mild conditions to achieve high yields and enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of 1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as the preparation of starting materials, the execution of the Michael addition reaction, and the purification of the final product through techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-carboxylic acid: A similar compound with a carboxylic acid group at the 2-position of the pyrrolidine ring.
Pyrrolidine-3,4-dicarboxylic acid: A compound with two carboxylic acid groups at the 3 and 4 positions of the pyrrolidine ring.
Proline: A naturally occurring amino acid with a pyrrolidine ring structure.
Uniqueness
1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid is unique due to the presence of the allyloxycarbonyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other pyrrolidine derivatives and makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H13NO4 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
1-prop-2-enoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO4/c1-2-5-14-9(13)10-4-3-7(6-10)8(11)12/h2,7H,1,3-6H2,(H,11,12) |
InChI-Schlüssel |
NWTQJFYLBZUQPT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)N1CCC(C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


